16-(7-Methoxy-1H-indol-2-YL)hexadecan-1-OL
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Overview
Description
16-(7-Methoxy-1H-indol-2-YL)hexadecan-1-OL is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a methoxy group at the 7th position of the indole ring and a hexadecanol chain attached to the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(7-Methoxy-1H-indol-2-YL)hexadecan-1-OL typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Hexadecanol Chain: The hexadecanol chain can be attached to the indole ring through a Friedel-Crafts alkylation reaction using hexadecanol and an acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as outlined above, but with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
16-(7-Methoxy-1H-indol-2-YL)hexadecan-1-OL can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
16-(7-Methoxy-1H-indol-2-YL)hexadecan-1-OL has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 16-(7-Methoxy-1H-indol-2-YL)hexadecan-1-OL involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects . The methoxy group and hexadecanol chain may also influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
16-(4-Methoxy-1H-indol-2-YL)hexadecan-1-OL: Similar structure but with the methoxy group at the 4th position.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
16-(7-Methoxy-1H-indol-2-YL)hexadecan-1-OL is unique due to its specific substitution pattern and the presence of a long hexadecanol chain, which may confer distinct biological and chemical properties compared to other indole derivatives .
Properties
CAS No. |
651331-46-3 |
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Molecular Formula |
C25H41NO2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
16-(7-methoxy-1H-indol-2-yl)hexadecan-1-ol |
InChI |
InChI=1S/C25H41NO2/c1-28-24-19-16-17-22-21-23(26-25(22)24)18-14-12-10-8-6-4-2-3-5-7-9-11-13-15-20-27/h16-17,19,21,26-27H,2-15,18,20H2,1H3 |
InChI Key |
MSXNDGXNGJLGLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)CCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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